molecular formula C22H17ClN2OS2 B2426102 (E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol CAS No. 389065-43-4

(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol

Cat. No. B2426102
CAS RN: 389065-43-4
M. Wt: 424.96
InChI Key: LJBSSOSVFRKULX-WYMPLXKRSA-N
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Description

(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol is a useful research compound. Its molecular formula is C22H17ClN2OS2 and its molecular weight is 424.96. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochromic Properties and Applications

Benzothiazole derivatives have been studied for their photochromic properties, which are characterized by their ability to change color in response to light exposure. For instance, Uchida, Nakayama, and Irie (1990) synthesized 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives possessing thermally irreversible and fatigue-resistant photochromic properties. These compounds showed potential for applications in optical storage devices and smart windows due to their stable color change and repeatability over numerous cycles (Uchida, Nakayama, & Irie, 1990).

Antimicrobial Activities

Benzothiazole compounds have also been explored for their antimicrobial activities. Dabholkar and Tripathi (2011) investigated the synthesis and antibacterial activity of isochromene and isoquinoline derivatives, demonstrating their effectiveness against various gram-negative and gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents (Dabholkar & Tripathi, 2011).

Anticancer Evaluation

In the realm of anticancer research, benzothiazole derivatives have been evaluated for their efficacy against different cancer cell lines. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity. Such studies underscore the potential of benzothiazole derivatives in developing novel anticancer therapeutics (Ravinaik et al., 2021).

Environmental Applications

Moreover, benzothiazole and related compounds have been identified in environmental studies, indicating their occurrence and potential environmental impact. For instance, Zhang et al. (2011) determined benzotriazole and benzophenone UV filters in sediment and sewage sludge, reflecting on their widespread use and persistence in the environment. Such studies could pave the way for research into the environmental fate, bioaccumulation, and ecological effects of benzothiazole derivatives (Zhang et al., 2011).

properties

IUPAC Name

2-[(E)-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]iminomethyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS2/c23-14-9-10-17(26)13(11-14)12-24-21-20(15-5-1-3-7-18(15)27-21)22-25-16-6-2-4-8-19(16)28-22/h2,4,6,8-12,26H,1,3,5,7H2/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSSOSVFRKULX-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)Cl)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC(=C3)Cl)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol

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